molecular formula C22H22F3N3O3S2 B1674236 I-BRD9

I-BRD9

Cat. No.: B1674236
M. Wt: 497.6 g/mol
InChI Key: WRUWGLUCNBMGPS-UHFFFAOYSA-N
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Description

I-BRD9 is a selective inhibitor of bromodomain-containing protein 9 (BRD9). Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene expression. This compound was developed as a chemical probe to study the function of BRD9 in various biological processes, including chromatin remodeling and gene regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-BRD9 involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization. One of the synthetic routes reported involves the following steps :

  • Formation of an imidazopyridine core.
  • Introduction of a trifluoromethyl group at a specific position on the core.
  • Functionalization with an ethyl group and a carboximidamide moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively detailed in the literature, the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

I-BRD9 primarily undergoes substitution reactions during its synthesis. The introduction of various functional groups, such as trifluoromethyl and carboximidamide, involves nucleophilic substitution reactions .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

  • Imidazopyridine derivatives
  • Trifluoromethylating agents
  • Ethylating agents
  • Carboximidamide precursors

The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure high yield and selectivity .

Major Products

The major product of these reactions is this compound itself, characterized by its potent and selective binding to BRD9, with significant selectivity over other bromodomains .

Biological Activity

I-BRD9 is a selective chemical probe targeting the bromodomain-containing protein 9 (BRD9), which plays a significant role in various biological processes, particularly in cancer biology and immune response. This article delves into the biological activity of this compound, summarizing key research findings, including data tables and case studies that highlight its mechanisms and potential therapeutic applications.

Overview of BRD9

BRD9 is a member of the bromodomain and extraterminal domain (BET) family, which recognizes acetylated lysine residues on histones, influencing chromatin dynamics and gene expression. The inhibition of BRD9 has been linked to various oncogenic processes, making it a target for cancer therapy.

Discovery and Selectivity of this compound

This compound was developed through structure-based design, achieving over 700-fold selectivity for BRD9 compared to other BET proteins and 200-fold selectivity over BRD7. This selectivity is crucial for studying BRD9's biological functions without interference from other bromodomain-containing proteins .

This compound functions primarily by inhibiting BRD9's interaction with transcription factors, leading to altered gene expression profiles. Studies have demonstrated that treatment with this compound results in significant changes in gene expression related to immune responses and tumor proliferation.

Key Findings from Research Studies

  • Osteoclastogenesis Promotion :
    • In bone marrow-derived macrophages (BMDMs), this compound treatment led to a dose-dependent increase in osteoclast-related genes such as Acp5 and Mmp9, indicating its role in promoting osteoclast differentiation .
    • RNA sequencing revealed that 211 genes were downregulated while 184 were upregulated following this compound treatment, highlighting its impact on the transcriptional landscape during osteoclastogenesis .
  • Gene Regulation :
    • In Kasumi-1 cells, this compound treatment resulted in the downregulation of genes involved in oncogenic pathways, such as CLEC1, DUSP6, FES, and SAMSN1. .
    • Gene set enrichment analysis indicated that pathways related to immune responses were significantly affected by this compound treatment, showcasing its potential in modulating immune function .

Data Tables

Biological Activity Gene Expression Changes Concentration (μM) Effect
OsteoclastogenesisIncreased Acp5, Mmp91Promotes differentiation
Gene RegulationDownregulation of CLEC1, DUSP6, FES, SAMSN10.5Alters oncogenic pathways

Case Study 1: Osteoclast Differentiation

In a study examining the effects of this compound on BMDMs, researchers observed that treatment with 1 μM this compound significantly increased the number and size of TRAP+ multinucleated osteoclasts. This was associated with enhanced expression of osteoclast-specific markers, demonstrating this compound's potential role in bone metabolism .

Case Study 2: Cancer Cell Lines

In Kasumi-1 leukemia cells, this compound was shown to selectively regulate genes involved in cell proliferation and immune response. The results indicated that this compound could serve as a valuable tool for understanding BRD9's role in cancer biology and for developing new therapeutic strategies targeting BRD9 .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which I-BRD9 inhibits BRD9, and how can researchers validate its selectivity in vitro?

this compound competitively binds to the BRD9 bromodomain, disrupting its interaction with acetylated lysine residues on histones. To validate selectivity, researchers should:

  • Perform RNA sequencing (RNA-Seq) to compare transcriptional changes induced by this compound with those from BRD9 genetic knockdown (e.g., shRNA or CRISPR). High concordance between datasets confirms on-target effects .
  • Use competitive binding assays (e.g., fluorescence polarization) to measure this compound’s affinity for BRD9 versus other bromodomains (e.g., BET family proteins) .
  • Compare results with structurally distinct BRD9 inhibitors (e.g., BI-9564, dBRD9) to rule off-target effects .

Q. How should researchers design experiments to assess this compound’s impact on cellular differentiation pathways?

  • Conduct gene ontology (GO) analysis of RNA-Seq data from this compound-treated cells to identify enriched pathways (e.g., TGF-β, Wnt signaling) .
  • Perform time-course Western blotting to monitor phosphorylation status of pathway components (e.g., SMAD2/3 in TGF-β signaling) .
  • Use pluripotency assays (e.g., alkaline phosphatase staining) in stem cells treated with this compound to quantify changes in self-renewal capacity .

Q. What methodologies resolve contradictions between BRD9 genetic knockdown and this compound pharmacological inhibition data?

Discrepancies may arise from off-target inhibitor effects, incomplete BRD9 depletion, or temporal differences in transcriptional regulation. To address this:

  • Perform orthogonal validation using multiple BRD9 inhibitors (e.g., this compound, dBRD9) and genetic tools (e.g., shRNA, CRISPR) .
  • Analyze dose-response curves to distinguish BRD9-specific effects from cytotoxicity .
  • Integrate ChIP-seq data to confirm BRD9 chromatin occupancy changes post-treatment .

Advanced Research Questions

Q. How can researchers optimize this compound combination therapies for synergistic effects in cancer models?

  • Calculate combination indices (CI) using the Chou-Talalay method. For example, this compound + doxorubicin showed CI >1 (synergistic) in rhabdoid tumor models .
  • Prioritize compounds targeting complementary pathways (e.g., DNA damage agents like carboplatin) and validate synergy in 3D organoid models to mimic tumor heterogeneity .
  • Monitor apoptosis and cell cycle arrest via flow cytometry to distinguish additive vs. synergistic mechanisms .

Q. What experimental frameworks are recommended to study this compound’s role in epigenetic reprogramming?

  • Perform ATAC-seq or Hi-C to map chromatin accessibility changes after this compound treatment, focusing on super-enhancer (SE) regions regulated by BRD9 .
  • Use CRISPR-interference (CRISPRi) to dissect BRD9’s contribution to SE-driven oncogenes (e.g., Sox8 in renal cell carcinoma) .
  • Combine single-cell RNA-seq with CUT&Tag to resolve cell-type-specific BRD9 dependencies in heterogeneous populations .

Q. How can researchers reconcile transcriptomic and proteomic data discrepancies in this compound studies?

  • Apply multi-omics integration (e.g., RNA-Seq + mass spectrometry) to identify post-transcriptional regulatory nodes (e.g., microRNA-mediated silencing) .
  • Use kinetic modeling to account for delays between mRNA and protein expression (e.g., pluripotency factors like NANOG) .
  • Validate findings with phosphoproteomics to assess signaling pathway activation states .

Q. What strategies identify BRD9’s regulatory partners in lineage-specific differentiation?

  • Perform co-immunoprecipitation (Co-IP) followed by mass spectrometry to map BRD9-containing complexes (e.g., ncBAF) in differentiated cells .
  • Use CRISPR-Cas9 screens to identify synthetic lethal partners of BRD9 in specific lineages (e.g., SMARCC2 in neural crest differentiation) .
  • Employ luciferase reporter assays to test BRD9’s modulation of TGF-β/Activin-responsive promoters .

Q. How can researchers investigate this compound resistance mechanisms in preclinical models?

  • Conduct longitudinal RNA-Seq on this compound-treated cells to identify adaptive transcriptional programs (e.g., compensatory BET protein upregulation) .
  • Use ChIP-seq to profile BRD4/BRD9 co-occupancy at resistance-associated enhancers .
  • Validate candidate resistance drivers (e.g., Sox17) via CRISPR knockout in organoid models .

Q. Methodological Resources

  • For combination index calculations , refer to methodologies in .
  • For epigenetic data integration , consult super-enhancer analysis protocols in .
  • For multi-omics workflows , follow guidelines from and .

Properties

IUPAC Name

N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUWGLUCNBMGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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